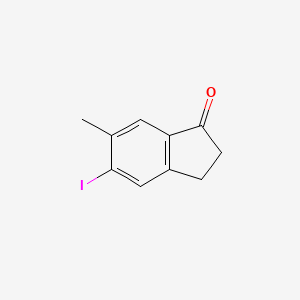

5-Iodo-6-methyl-2,3-dihydro-1H-inden-1-one

Description

Historical Perspectives and Evolution of Indanone Chemistry

The study of indanones dates back to the early 20th century, with the first synthesis of the parent compound, 1-indanone (B140024), being reported in the 1920s and 1930s. nih.govresearchgate.net Initial methods involved the cyclization of hydrocinnamic acid or the reaction of phenylpropionic acid chloride with aluminum chloride. nih.govbeilstein-journals.org Over the decades, a vast number of synthetic methods have been developed to produce a wide array of indanone derivatives, utilizing starting materials such as carboxylic acids, esters, acid chlorides, and ketones. beilstein-journals.org This has allowed for the creation of a diverse library of indanone compounds with various substituents on the aromatic and cyclopentanone (B42830) rings. The continuous development of synthetic strategies, including transition metal-catalyzed reactions and one-pot processes, has significantly advanced the field of indanone chemistry. nih.govorganic-chemistry.org

Structural Significance of the 2,3-Dihydro-1H-inden-1-one Scaffold in Organic and Medicinal Chemistry

The 2,3-dihydro-1H-inden-1-one, or indanone, scaffold is a privileged structure in organic and medicinal chemistry. nih.govrsc.org Its rigid bicyclic framework provides a well-defined three-dimensional arrangement for appended functional groups, which is crucial for specific interactions with biological targets. The indanone core is present in numerous natural products and serves as a key intermediate in the synthesis of many medicinally important molecules. nih.govmdpi.com The versatility of the indanone scaffold allows for the introduction of various substituents at different positions, enabling the fine-tuning of physicochemical and pharmacological properties. This structural motif is found in a wide range of biologically active compounds, including those with anticancer, antiviral, and anti-inflammatory properties, as well as drugs for neurodegenerative diseases. researchgate.netnih.gov For instance, the well-known Alzheimer's drug, Donepezil, features an indanone moiety. nih.govmdpi.com

Relevance of Halogenated and Methyl-Substituted Indanone Derivatives for Research

The introduction of halogen atoms and methyl groups onto the indanone scaffold significantly influences the compound's properties and biological activity. Halogenation, particularly with iodine, can enhance a molecule's lipophilicity, membrane permeability, and metabolic stability. nih.govnih.gov The iodine atom in 5-iodo-7-methyl-2,3-dihydro-1H-inden-1-one, for example, introduces significant steric bulk and polarizability. vulcanchem.com Halogenated compounds are prevalent in medicinal chemistry and can lead to enhanced biological activity. nih.govbiointerfaceresearch.com

Methyl substitution also plays a critical role in modulating the electronic and steric properties of the indanone core. mdpi.com The position of the methyl group can direct the regioselectivity of further chemical transformations and influence the binding affinity of the molecule to its biological target. beilstein-journals.org For instance, studies on substituted 1-indanones have shown that the position of substituents can significantly affect their efficacy as enzyme inhibitors. beilstein-journals.org The combination of both halogen and methyl substituents, as seen in 5-Iodo-6-methyl-2,3-dihydro-1H-inden-1-one, offers a unique set of properties for exploration in drug discovery and materials science.

Scope and Objectives of Research on this compound

Research on this compound is primarily driven by its potential as a building block in the synthesis of more complex molecules with valuable biological activities. The specific arrangement of the iodo and methyl groups on the indanone framework makes it an interesting candidate for structure-activity relationship (SAR) studies. The primary objectives of investigating this compound include:

Synthetic Methodology Development: Exploring efficient and regioselective methods for the synthesis of this compound and its derivatives. evitachem.com

Intermediate for Drug Discovery: Utilizing this compound as a key intermediate for the synthesis of novel therapeutic agents, particularly in areas where indanone derivatives have shown promise, such as in the development of enzyme inhibitors or receptor modulators. beilstein-journals.orgnih.gov

Chemical Probe Development: Employing the iodinated scaffold for the development of chemical probes to study biological processes, as the iodine atom can serve as a handle for radiolabeling or for specific interactions.

Data Tables

Table 1: Physicochemical Properties of Indanone and Related Compounds

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| 1-Indanone | 2,3-dihydro-1H-inden-1-one | 83-33-0 | C₉H₈O | 132.16 |

| This compound | This compound | Not Available | C₁₀H₉IO | ~272.08 |

| 6-Iodo-2,3-dihydro-1H-inden-1-one | 6-Iodo-2,3-dihydro-1H-inden-1-one | 135499-52-4 | C₉H₇IO | 258.06 |

| 5,6-Dimethoxy-3-methyl-2,3-dihydro-1H-inden-1-one | 5,6-Dimethoxy-3-methyl-2,3-dihydro-1H-inden-1-one | 88839-86-3 | C₁₂H₁₄O₃ | 206.24 |

Data sourced from PubChem and other chemical databases. nih.govnih.govnih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9IO |

|---|---|

Molecular Weight |

272.08 g/mol |

IUPAC Name |

5-iodo-6-methyl-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C10H9IO/c1-6-4-8-7(5-9(6)11)2-3-10(8)12/h4-5H,2-3H2,1H3 |

InChI Key |

KGVOJGGOXVEGSK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(CCC2=O)C=C1I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for the 5 Iodo 6 Methyl 2,3 Dihydro 1h Inden 1 One Core and Its Analogues

Modern Approaches to the Construction of the 2,3-Dihydro-1H-inden-1-one Skeleton

The formation of the bicyclic indanone structure is the foundational step in the synthesis of the target compound. Contemporary organic synthesis has moved beyond classical methods to embrace catalytic, sustainable, and streamlined strategies.

Catalytic Cyclization Reactions (e.g., Friedel-Crafts Variants, Rhodium-Catalyzed Carbonylative Arylation)

Catalytic cyclizations are paramount in modern indanone synthesis, offering milder conditions and higher efficiency compared to traditional stoichiometric methods.

The intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides remains one of the most prevalent methods for constructing the 1-indanone (B140024) skeleton. nih.govnih.gov Modern variants employ a diverse range of catalysts to improve yields and reaction conditions. Niobium pentachloride (NbCl₅) has been demonstrated to be an effective Lewis acid, acting as both a reagent to convert carboxylic acids to acyl chlorides in situ and as a catalyst for the subsequent cyclization at room temperature. nih.govresearchgate.net Superacids, such as triflic acid (TfOH), can promote efficient dual C-C bond formation in a one-pot process to yield highly substituted indanones. rsc.org Furthermore, metal triflates, including terbium triflate (Tb(OTf)₃), have been used to catalyze the intramolecular cyclization of 3-arylpropionic acids, proving effective even for rings deactivated by halogen atoms. nih.govresearchgate.net

Rhodium-catalyzed reactions represent another powerful avenue. An efficient protocol utilizing a rhodium catalyst facilitates a tandem carborhodium/cyclization pathway with an intramolecular proton shift to produce 2,3-disubstituted indanones. acs.orgorganic-chemistry.org This method is notable for its compatibility with a wide array of functional groups and its ability to proceed under mild conditions. acs.org

In a move towards metal-free catalysis, L-proline has been identified as an efficient and environmentally benign catalyst for the intramolecular hydroacylation of 2-vinylbenzaldehydes, providing good to excellent yields of the indanone scaffold. rsc.org

Table 1: Catalytic Systems for 2,3-Dihydro-1H-inden-1-one Synthesis

| Catalytic Method | Catalyst Example | Substrate Example | Key Features |

|---|---|---|---|

| Friedel-Crafts Acylation | Niobium Pentachloride (NbCl₅) | 3-Arylpropanoic Acids | Mild conditions (room temp), good yields. researchgate.net |

| Friedel-Crafts Acylation | Triflic Acid (TfOH) | Aryl Isopropyl Ketones & Benzaldehydes | One-pot, dual C-C bond formation. rsc.org |

| Friedel-Crafts Acylation | Terbium Triflate (Tb(OTf)₃) | 3-Arylpropionic Acids | Effective for deactivated aromatic rings. researchgate.net |

| Tandem Cyclization | Rhodium complex | Internal Alkynes | Mild, sustainable (water solvent), broad substrate scope. acs.orgorganic-chemistry.org |

| Intramolecular Hydroacylation | L-proline | 2-Vinylbenzaldehydes | Metal-free, environmentally benign. rsc.org |

Green Chemistry Principles and Sustainable Synthetic Routes

The integration of green chemistry principles is a driving force in modern synthetic planning. For indanone synthesis, this manifests in several ways. The direct dehydrative cyclization of 3-arylpropionic acids is inherently greener than the two-step alternative involving acid chlorides, as it produces water as the sole byproduct, avoiding toxic and corrosive reagents. nih.gov

The use of non-conventional energy sources has been shown to improve the environmental footprint of these syntheses. Microwave irradiation and high-intensity ultrasound have been successfully applied to the intramolecular Friedel-Crafts acylation, often leading to shorter reaction times and increased efficiency. nih.gov

A significant advance in sustainable synthesis is the use of water as a solvent. A rhodium-catalyzed tandem reaction for accessing 2,3-disubstituted indanones proceeds efficiently in water, eliminating the need for volatile organic solvents. acs.org Similarly, the development of metal-free catalytic systems, such as the L-proline-catalyzed cyclization, aligns with green chemistry goals by avoiding potentially toxic and expensive transition metals. rsc.org The use of reusable catalysts, such as metal triflates in triflate-anion ionic liquids, further enhances the sustainability of the process, allowing the catalytic system to be recovered and reused multiple times without significant loss of activity. nih.gov

One-Pot and Multicomponent Synthesis Strategies

Researchers have described a one-pot synthesis where a bifunctional electrophile reacts with an aromatic ring in the presence of NbCl₅ to produce indanones in a single step under mild conditions. researchgate.net Another approach involves a superacid-promoted one-pot process that forms a dual C–C bond between aryl isopropyl ketones and benzaldehydes to construct highly substituted indanones. rsc.org

Multicomponent strategies have also proven effective. An SbF₅-catalyzed one-pot reaction of phenylalkynes with aldehydes yields 2,3-disubstituted indanones with high stereoselectivity. organic-chemistry.org Palladium catalysis has enabled a one-pot process involving the Heck reaction, hydrogenation, cyclization, and subsequent alkylation to produce 2-substituted 1-indanones from diazonium salts and methyl vinyl ketone. beilstein-journals.org These methods streamline the synthetic sequence, making the assembly of complex indanone structures more straightforward and efficient. nih.gov

Regioselective Introduction of Iodo and Methyl Substituents on the Indanone Framework

Once the core indanone skeleton is formed, the next critical phase is the regioselective introduction of the iodo and methyl groups to yield the target 5-Iodo-6-methyl-2,3-dihydro-1H-inden-1-one. The positioning of these substituents is crucial and is governed by the directing effects of the functional groups on the aromatic ring.

Halogenation Techniques for the Indanone System

The introduction of an iodine atom onto the indanone ring is typically achieved through electrophilic aromatic substitution. The regioselectivity of this reaction is controlled by the existing substituents. In a 6-methyl-2,3-dihydro-1H-inden-1-one precursor, the carbonyl group is a deactivating meta-director, while the methyl group is an activating ortho-, para-director. These competing influences guide the incoming electrophile.

Direct iodination can be performed using molecular iodine (I₂) activated by an oxidizing agent or a Lewis acid. nih.gov The use of silver salts, such as silver sulfate (B86663) (Ag₂SO₄), in conjunction with iodine is a common method to generate a more potent electrophilic iodine species, which can facilitate the iodination of even moderately reactive aromatic rings. nih.gov

While direct iodination of 6-methyl-indanone would likely lead to a mixture of isomers, a more controlled approach often involves starting with a precursor that directs the halogenation unambiguously. For instance, the synthesis of the analogous 5-bromo-6-methyl-2,3-dihydro-1H-inden-1-one has been reported, indicating that direct halogenation at the 5-position is feasible. sigmaaldrich.com Another strategy involves a Sandmeyer-type reaction, where an amino group at the desired position is converted into a diazonium salt and subsequently displaced by iodide. chemicalbook.com

Table 2: Selected Halogenation Reagents for Aromatic Systems

| Reagent System | Type of Halogenation | Key Features |

|---|---|---|

| I₂ / Oxidizing Agent (e.g., H₂O₂) | Electrophilic Iodination | Classical method for direct iodination. |

| I₂ / Silver Salt (e.g., Ag₂SO₄) | Electrophilic Iodination | Generates a highly electrophilic iodine species. nih.gov |

| N-Iodosuccinimide (NIS) / Acid | Electrophilic Iodination | Common laboratory reagent for iodination. |

| NaNO₂ / HCl then KI | Sandmeyer-type Iodination | Converts an amino group to an iodo group. chemicalbook.com |

Methylation and Alkylation Procedures

The introduction of the methyl group can be accomplished at different stages of the synthesis. For the target molecule's 6-methyl substituent, the most common and regioselective strategy is to use a starting material that already contains the methyl group in the correct position prior to the Friedel-Crafts cyclization. For example, the synthesis would begin with a suitably substituted 3-arylpropionic acid, such as 3-(3-methylphenyl)propanoic acid or a related isomer, which upon cyclization would yield the desired 6-methyl-2,3-dihydro-1H-inden-1-one. The synthesis of 5-bromo-6-methyl-2,3-dihydro-1H-inden-1-one follows this logic. sigmaaldrich.com

Alkylation can also occur on the indanone ring itself, most commonly at the C2 position, which is alpha to the carbonyl. This is typically achieved by treating the indanone with a base (e.g., sodium hydride) to form an enolate, which then acts as a nucleophile to attack an alkylating agent like methyl iodide. beilstein-journals.org This method is used to synthesize compounds like 2-methyl-1-indanone. orgsyn.org However, for substitution on the aromatic portion of the indanone, incorporating the group into the precursor molecule before cyclization provides superior control over the final product's regiochemistry.

Chemo- and Regioselective Functionalization of this compound

The functionalization of the this compound scaffold presents multiple opportunities for chemical modification, owing to the presence of several reactive sites. These include the carbon-iodine bond on the aromatic ring, the ketone carbonyl group, the enolizable α-protons, and the benzylic protons of the methyl group. The selective transformation of one of these sites in the presence of others, known as chemoselectivity, as well as the specific location of the transformation (regioselectivity), are critical for the synthesis of complex derivatives. While specific literature on the functionalization of this compound is limited, the reactivity of this molecule can be inferred from studies on analogous substituted indanones and iodoarenes.

The primary sites for selective functionalization are the C-I bond via cross-coupling reactions and the carbonyl group. The aromatic iodine is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for this purpose. harvard.edulibretexts.orgyoutube.commdpi.com The choice of catalyst, ligands, base, and reaction conditions can be tuned to favor coupling at the C-I bond while leaving the ketone and methyl groups untouched.

A recent study on the closely related 5-bromo-1-indanone (B130187) demonstrated the feasibility of Suzuki-Miyaura cross-coupling reactions to introduce various aryl groups at the 5-position. researchgate.net This provides a strong indication that similar transformations would be successful for this compound, with the C-I bond being even more reactive than the C-Br bond. harvard.edu

The following table details the Suzuki-Miyaura coupling of 5-bromo-1-indanone with different boronic acids, which serves as a model for the expected reactivity of this compound. researchgate.net The presence of the methyl group at the 6-position in the target molecule is not expected to significantly hinder this type of transformation.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 5-Bromo-1-indanone with Various Boronic Acids researchgate.net

| Entry | Boronic Acid | Catalyst | Base | Solvent | Product |

| 1 | Phenylboronic acid | Tetrakis(triphenylphosphine)palladium(0) | Sodium Carbonate | Toluene | 5-Phenyl-2,3-dihydro-1H-inden-1-one |

| 2 | 4-Methoxyphenylboronic acid | Tetrakis(triphenylphosphine)palladium(0) | Sodium Carbonate | Toluene | 5-(4-Methoxyphenyl)-2,3-dihydro-1H-inden-1-one |

| 3 | 4-(Methylthio)phenylboronic acid | Tetrakis(triphenylphosphine)palladium(0) | Sodium Carbonate | Toluene | 5-(4-(Methylthio)phenyl)-2,3-dihydro-1H-inden-1-one |

| 4 | 4-Ethylphenylboronic acid | Tetrakis(triphenylphosphine)palladium(0) | Sodium Carbonate | Toluene | 5-(4-Ethylphenyl)-2,3-dihydro-1H-inden-1-one |

Other palladium-catalyzed reactions are also expected to be highly regioselective at the C-I bond. The Heck reaction , which couples the aryl iodide with an alkene, and the Sonogashira reaction , for coupling with a terminal alkyne, would provide access to a wide range of vinylated and alkynylated indanone derivatives, respectively. organic-chemistry.orgorganic-chemistry.orglibretexts.org The mild conditions often employed in these reactions are compatible with the ketone functionality. libretexts.orgwikipedia.org

Functionalization at other positions, such as the α-position to the ketone, would require different strategies. For instance, base-mediated enolate formation would allow for alkylation or acylation at the C-2 position. However, this would compete with potential reactions at the benzylic methyl group. Careful selection of the base and reaction temperature would be crucial to control the regioselectivity of such transformations.

Mechanistic Investigations and Reaction Pathway Elucidation for Substituted Indanones

Detailed Mechanistic Studies of Cyclization Reactions

The formation of the indanone scaffold, such as that in 5-Iodo-6-methyl-2,3-dihydro-1H-inden-1-one, is primarily achieved through intramolecular cyclization reactions. The two most prominent methods are the Friedel-Crafts acylation and the Nazarov cyclization.

Intramolecular Friedel-Crafts Acylation: This is a classic and widely used method for forming the indanone ring. The reaction typically starts from a 3-arylpropionic acid derivative. The process involves the conversion of the carboxylic acid to a more reactive acylating agent, such as an acyl chloride or anhydride. In the presence of a Lewis acid catalyst (e.g., AlCl₃) or a strong protic acid (like polyphosphoric acid), an acylium ion is generated. This highly electrophilic species is then attacked by the aromatic ring in an intramolecular electrophilic aromatic substitution (SEAr) reaction. A subsequent deprotonation re-aromatizes the ring and yields the final 1-indanone (B140024) product. nih.govyoutube.com The regioselectivity of the cyclization is directed by the substituents on the aromatic ring. For a precursor to 5-iodo-6-methyl-1-indanone, the cyclization would need to occur ortho to the alkyl chain, a position influenced by the electronic and steric nature of the other ring substituents. nih.gov

Nazarov Cyclization: This reaction provides another powerful route to indanones, starting from divinyl ketones. wikipedia.org The mechanism is initiated by a Lewis or Brønsted acid, which activates the ketone, leading to the formation of a pentadienyl cation. wikipedia.orgorganic-chemistry.org This intermediate undergoes a 4π-conrotatory electrocyclization, a process governed by Woodward-Hoffmann rules, to form a five-membered ring and an oxyallyl cation. wikipedia.org Elimination of a proton from this cation, followed by tautomerization, produces the α,β-unsaturated cyclopentenone core of the indanone. wikipedia.org The substitution pattern on the divinyl ketone substrate is critical for controlling the reactivity and selectivity of the cyclization. beilstein-journals.org For instance, electron-donating and electron-withdrawing groups can polarize the dienone system, facilitating the cyclization and enhancing regioselectivity. organic-chemistry.org

A key challenge in many indanone syntheses is controlling the regiochemistry of the final product. In polyphosphoric acid (PPA)-mediated reactions, the concentration of P₂O₅ was found to switch the regioselectivity. It is proposed that at high PPA concentrations, an acylium ion intermediate is favored, leading to one regioisomer, while at lower concentrations, a pathway involving Michael addition becomes competitive, yielding the other isomer. nih.gov

Stereochemical Control and Diastereoselectivity in Indanone Synthesis

While this compound is achiral, many synthetic routes to substituted indanones generate one or more stereocenters. Controlling the stereochemical outcome is a significant focus of mechanistic investigations.

Diastereoselectivity is often achieved in tandem or domino reactions. For example, a highly diastereoselective synthesis of indanes has been accomplished through an N-Heterocyclic carbene (NHC) catalyzed domino Stetter-Michael reaction. researchgate.net In other instances, tandem sequences initiated by the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound can create multiple stereocenters with high control. researchgate.net

A notable example is the catalytic stereoselective synthesis of fluorine-containing 1-indanone derivatives. This transformation proceeds through a Nazarov cyclization followed by an electrophilic fluorination, catalyzed by a Cu(II) complex. The reaction creates two new stereocenters with high diastereoselectivity, favoring the trans isomer. researchgate.net The mechanism involves the formation of the cyclic intermediate, which is then trapped by the fluorinating agent (N-fluorobenzenesulfonimide, NFSI) from the less sterically hindered face, leading to the observed diastereoselectivity. beilstein-journals.orgresearchgate.net

Role of Catalysis and Reagent Design in Reaction Efficiency and Selectivity

The choice of catalyst and the design of reagents are paramount in governing the efficiency and selectivity (both regio- and stereoselectivity) of indanone synthesis.

Catalysis:

Lewis and Brønsted Acids: In Friedel-Crafts acylations, Lewis acids like AlCl₃ or ZnBr₂ are standard, while strong acids like PPA or Nafion®-H (a solid-supported superacid) are also effective. nih.gov For Nazarov cyclizations, a variety of catalysts including Cu(OTf)₂, Cu(ClO₄)₂, and even dicationic iridium(III) complexes have been employed to promote the reaction under mild conditions. beilstein-journals.org The catalyst not only facilitates the reaction but can also dictate the reaction pathway. A catalyst-controlled system using 2-alkynyl aryl ketones showed that a rhodium(III) catalyst selectively produced 1-indanones via a 5-exo-dig cyclization, whereas a copper(I) catalyst switched the pathway to a 6-endo-dig cyclization to yield 1-naphthols. nih.gov

Transition Metal Catalysis: Palladium and nickel catalysts are widely used in various cyclization strategies. researchgate.netnih.gov For instance, a nickel-catalyzed reductive cyclization of enones has been developed for the asymmetric synthesis of indanones. researchgate.net Palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides is another efficient method. nih.gov These transition metal-catalyzed reactions often proceed through mechanisms involving oxidative addition, insertion, and reductive elimination steps.

Reagent Design: The structure of the starting material is intrinsically linked to the success of the reaction. In Nazarov cyclizations, the strategic placement of electron-donating and electron-withdrawing groups on the divinyl ketone substrate can dramatically influence reactivity and regioselectivity. organic-chemistry.org For Friedel-Crafts reactions, the nature and position of substituents on the aromatic ring direct the intramolecular acylation to the desired position. The synthesis of this compound would likely start from a precursor such as 3-(3-iodo-4-methylphenyl)propanoic acid, where the electronic effects of the iodo and methyl groups would influence the ease and position of the ring closure.

The following table summarizes various catalytic systems used in the synthesis of substituted indanones.

| Reaction Type | Catalyst | Substrate Type | Key Feature |

| Friedel-Crafts Acylation | Polyphosphoric Acid (PPA) | 3-Arylpropionic Acid | Regioselectivity controlled by P₂O₅ content nih.gov |

| Nazarov Cyclization | Cu(OTf)₂ | α,β-Unsaturated Arylketone | High diastereoselectivity in tandem fluorination researchgate.net |

| Reductive Cyclization | Nickel Complex | o-Bromoaryl Aldehyde & Alkyne | Forms indenol intermediate via hydrogen autotransfer researchgate.net |

| Carbocyclization | Rhodium(III) Complex | 2-Alkynyl Aryl Ketone | Chemo- and regioselective 5-exo-dig cyclization nih.gov |

| Carbonylative Cyclization | Palladium Complex | Unsaturated Aryl Iodide | Efficient formation of indanone ring nih.gov |

Computational Approaches to Reaction Mechanism Prediction and Validation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, rationalizing observed selectivities, and predicting the feasibility of new transformations in indanone synthesis. researchgate.netsapub.org

Mechanism Elucidation: DFT calculations can map the entire potential energy surface of a reaction. This allows researchers to identify transition state structures, intermediates, and the energy barriers associated with each step. youtube.com For example, in the context of the Nazarov cyclization, computational studies can validate the proposed 4π conrotatory electrocyclic mechanism and explain how substituents influence the activation energy of the cyclization step. organic-chemistry.org DFT studies of an organocatalyzed intramolecular Michael addition to form an indane showed that the reaction proceeded through a concerted but asynchronous transition state. researchgate.net

Predicting Selectivity: Computational models can accurately predict which of several possible regioisomeric or stereoisomeric products is more likely to form. By calculating the energies of the different transition states leading to these products, the kinetically favored pathway can be identified. For instance, DFT calculations could be used to predict whether the intramolecular Friedel-Crafts acylation of a 3-(3-iodo-4-methylphenyl)propanoic acid precursor would preferentially yield 5-iodo-6-methyl-1-indanone over the alternative 7-iodo-6-methyl-1-indanone by comparing the activation barriers for cyclization at the C2 and C6 positions of the benzene (B151609) ring.

Catalyst and Reagent Design: Computational screening can accelerate the discovery of new catalysts and reagents. By modeling the interaction between a substrate and a proposed catalyst, researchers can predict the catalyst's effectiveness before engaging in time-consuming experimental work. youtube.com This approach helps in designing catalysts with optimal activity and selectivity for specific indanone syntheses. While no specific computational studies on this compound were found, DFT calculations on analogous iodinated indanones have been mentioned in the context of predicting molecular geometry, such as the dihedral angle between the aromatic ring and the ketone group.

The integration of computational and experimental work provides a powerful synergy, where theoretical predictions guide experimental design, and experimental results validate and refine computational models. researchgate.net This combined approach is crucial for developing novel and efficient synthetic routes to complex substituted indanones.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Iodo 6 Methyl 2,3 Dihydro 1h Inden 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

¹H NMR: The proton NMR spectrum is expected to display distinct signals corresponding to the aromatic and aliphatic protons. The methyl group protons would likely appear as a singlet. The two aromatic protons would present as singlets due to their isolation from each other. The methylene (B1212753) protons of the five-membered ring at positions 2 and 3 would likely exhibit complex splitting patterns, appearing as multiplets.

¹³C NMR: The carbon-13 NMR spectrum would show signals for each of the ten unique carbon atoms in the molecule. The carbonyl carbon (C=O) would resonate at the most downfield position, typically in the range of 190-210 ppm. The aromatic carbons would appear in the 120-150 ppm region, with the carbon atom bonded to the iodine expected to be significantly influenced by the heavy atom effect. The methyl carbon and the two methylene carbons would be found in the upfield region of the spectrum.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would be instrumental in confirming the connectivity between the protons on the C-2 and C-3 positions. HMQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for the unambiguous assignment of all proton and carbon signals by correlating the protons to their directly attached carbons and to carbons two to three bonds away, respectively.

Without experimental data, a precise data table cannot be constructed.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Specific experimental IR and Raman spectra for 5-Iodo-6-methyl-2,3-dihydro-1H-inden-1-one have not been reported in the available literature. However, the vibrational spectrum can be predicted based on the functional groups present in the molecule. nist.govnist.govyoutube.com

IR Spectroscopy: The most prominent feature in the IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, anticipated in the region of 1680-1710 cm⁻¹. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would appear just below 3000 cm⁻¹. The C-I stretching vibration is expected to be found in the far-infrared region, typically below 600 cm⁻¹, and may be weak. nist.govnist.gov

Raman Spectroscopy: In a Raman spectrum, the aromatic ring vibrations would likely produce strong signals. The C=O stretch would also be visible, although potentially weaker than in the IR spectrum. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the molecule, providing complementary information to the IR data.

A detailed vibrational analysis with definitive band assignments would require either experimental data or high-level computational modeling.

High-Resolution Mass Spectrometry (HRMS) and Electron Ionization Mass Spectrometry (EIMS)

While specific HRMS and EIMS data for this compound are not published, the expected fragmentation patterns can be inferred from the analysis of similar compounds. nist.govnist.gov

HRMS: High-resolution mass spectrometry would be essential for confirming the elemental composition of the molecule. The exact mass of the molecular ion [M]⁺ would be determined with high precision, which for C₁₀H₉IO is 271.9749 g/mol .

EIMS: Electron ionization mass spectrometry would likely show a prominent molecular ion peak. Key fragmentation pathways would involve the loss of the iodine atom, the methyl group, and the carbonyl group. Fragments corresponding to the indanone backbone would also be expected. Analysis of the isotopic pattern of the molecular ion would clearly indicate the presence of one iodine atom.

Structure Activity Relationship Sar Methodologies Applied to Indanone Scaffolds

Strategic Design and Synthesis of Indanone Analogues for SAR Studies

The exploration of the SAR of indanone derivatives relies on the systematic design and synthesis of analogues with varied substitution patterns. A key strategy involves the modification of the aromatic ring of the indanone nucleus, particularly at positions 5 and 6, to probe the effects of electronic and steric properties on biological activity.

For instance, in the development of acetylcholinesterase (AChE) inhibitors based on the indanone scaffold, a series of 1-benzyl-4-[(1-oxoindan-2-yl)methyl]piperidine derivatives were synthesized. nih.gov This involved the preparation of various 5,6-disubstituted-1-indanones. A notable example is the synthesis of 5,6-dimethoxy-1-indanone, a precursor to the potent AChE inhibitor Donepezil. nih.gov The general synthetic approach often involves intramolecular Friedel–Crafts acylation of a corresponding 3-phenylpropionic acid. beilstein-journals.org

Another common synthetic strategy for generating diverse indanone analogues for SAR studies is the Claisen-Schmidt condensation. This reaction is used to produce 2-benzylidene-1-indanone (B110557) derivatives, which have been investigated for their anti-inflammatory properties. scienceopen.com By reacting various substituted benzaldehydes with a 6-hydroxy-1-indanone, researchers have systematically introduced a range of substituents onto the benzylidene moiety to study their impact on activity. scienceopen.com

Furthermore, the Suzuki-Miyaura cross-coupling reaction has been employed to synthesize novel 5-substituted indanones. researchgate.net Starting from 5-bromo-1-indanone (B130187), a variety of aryl and heteroaryl groups can be introduced at the 5-position, allowing for a detailed investigation of the influence of these substituents on the biological profile of the resulting compounds. researchgate.net

The following table provides examples of synthetic strategies used to generate indanone analogues for SAR studies:

| Starting Material(s) | Reaction Type | Resulting Indanone Analogue | Biological Target/Activity | Reference |

| Substituted 3-phenylpropionic acids | Friedel–Crafts acylation | 5,6-disubstituted-1-indanones | Acetylcholinesterase | nih.gov |

| 6-hydroxy-1-indanone and substituted benzaldehydes | Claisen-Schmidt condensation | 2-benzylidene-1-indanone derivatives | Anti-inflammatory | scienceopen.com |

| 5-bromo-1-indanone and boronic acids | Suzuki-Miyaura cross-coupling | 5-aryl-1-indanones | General drug design | researchgate.net |

Analysis of Substituent Effects on Molecular Recognition and Binding Affinity

The substituents on the indanone scaffold play a critical role in molecular recognition and binding affinity to biological targets. The electronic nature, size, and lipophilicity of these substituents can significantly modulate the potency and selectivity of the compounds.

In the context of AChE inhibitors, SAR studies revealed that the presence of methoxy (B1213986) groups at the 5- and 6-positions of the indanone ring is crucial for high inhibitory activity. nih.gov Specifically, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (the core of Donepezil) was found to be a highly potent inhibitor. nih.gov The dimethoxy substitution appears to enhance binding to the active site of the enzyme. The introduction of other substituents at these positions generally leads to a decrease in potency, highlighting the specific requirement for the methoxy groups in this particular interaction. nih.gov

For 2-benzylidene-1-indanone derivatives with anti-inflammatory activity, the substitution pattern on both the indanone ring and the benzylidene moiety has been systematically investigated. scienceopen.com It was found that a hydroxyl group at the 6-position of the indanone ring was a key starting point. scienceopen.com Further modifications to the benzylidene ring showed that electron-donating groups, such as methoxy, at the 3'- and 4'-positions significantly enhanced the inhibition of pro-inflammatory cytokines like IL-6 and TNF-α. scienceopen.com Conversely, electron-withdrawing groups on the benzylidene ring tended to reduce activity. scienceopen.com

The following table summarizes the effects of different substituents on the biological activity of indanone derivatives:

| Scaffold | Substituent(s) and Position(s) | Effect on Activity | Biological Target | Reference |

| 1-benzyl-4-[(1-oxoindan-2-yl)methyl]piperidine | 5,6-dimethoxy | Increased potency | Acetylcholinesterase | nih.gov |

| 2-benzylidene-1-indanone | 6-hydroxy (indanone ring) | Favorable starting point | Anti-inflammatory | scienceopen.com |

| 2-benzylidene-1-indanone | 3',4'-dimethoxy (benzylidene ring) | Enhanced inhibition of IL-6 and TNF-α | Anti-inflammatory | scienceopen.com |

| 2-benzylidene-1-indanone | Electron-withdrawing groups (benzylidene ring) | Reduced activity | Anti-inflammatory | scienceopen.com |

These studies underscore the importance of fine-tuning the electronic and steric properties of the substituents on the indanone scaffold to achieve optimal interaction with the target protein. The molecular recognition is often driven by a combination of hydrogen bonding, hydrophobic interactions, and electrostatic interactions, all of which are influenced by the nature of the substituents. nih.govnih.gov

Conformational Landscape and Pharmacophore Modeling

The three-dimensional arrangement of a molecule (its conformation) and the spatial distribution of its key chemical features (its pharmacophore) are critical determinants of its biological activity. nih.gov For flexible molecules like many indanone derivatives, understanding the accessible conformations and identifying the bioactive conformation is a key aspect of SAR studies.

Pharmacophore modeling is a computational technique used to define the essential structural features required for a molecule to bind to a specific biological target. nih.gov This model can then be used to screen virtual libraries of compounds to identify new potential ligands. For indanone-based α1-adrenoceptor antagonists, 3D-pharmacophore models have been successfully used to guide the design of new and potent compounds. nih.gov These models typically highlight the importance of specific hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, and their relative spatial arrangement.

Conformational analysis, often performed using computational methods, helps to understand the flexibility of a molecule and to identify low-energy conformations that are likely to be biologically relevant. whiterose.ac.uk For indanone-benzylpiperidine inhibitors of AChE, conformational analyses have been used to define the active conformation of the flexible benzylpiperidine moiety and the relative orientation of the indanone and piperidine (B6355638) rings. researchgate.net These studies can reveal that only a specific subset of the possible conformations is responsible for the observed biological activity.

Key aspects of conformational and pharmacophore analysis for indanone derivatives include:

Identification of key pharmacophoric features: This includes hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.

Determination of the bioactive conformation: Understanding the 3D structure of the ligand when it is bound to its target.

Guiding the design of new analogues: Using the pharmacophore model to suggest modifications that are likely to improve binding affinity and selectivity.

Comparative Analysis of Indanone SAR with Related Bioactive Scaffolds (e.g., Chalcones, Aminoindanes)

The SAR of indanones can be further understood by comparing it to that of structurally related bioactive scaffolds, such as chalcones and aminoindanes. This comparative analysis can reveal common pharmacophoric features as well as subtle differences that lead to altered biological activities or selectivities.

Indanones vs. Chalcones: Chalcones are open-chain analogues of the 2-benzylidene-1-indanone substructure, consisting of two aromatic rings linked by an α,β-unsaturated carbonyl system. Both indanones and chalcones share a similar pharmacophoric pattern and often exhibit overlapping biological activities, including anti-inflammatory and anticancer effects. rsc.org

However, the rigidified indanone scaffold can offer advantages in terms of pre-organizing the molecule into a bioactive conformation, potentially leading to higher binding affinity and selectivity compared to the more flexible chalcone. rsc.org For instance, in the context of human carboxylesterase 2A (hCES2A) inhibitors, indanone-chalcone hybrids have been designed and synthesized. nih.gov SAR studies on these hybrids revealed that the indanone moiety plays a crucial role in the inhibitory activity, and specific substitutions on this ring system are critical for potency. nih.gov

Indanones vs. Aminoindanes: Aminoindanes are another class of related compounds where the ketone group of the indanone is replaced by an amino group. These compounds have been extensively studied as monoamine oxidase (MAO) inhibitors and for their effects on the central nervous system. Donepezil, an AChE inhibitor, contains an indanone moiety, while rasagiline, a MAO-B inhibitor, is based on an aminoindan scaffold. This highlights how a relatively small change in the core structure can lead to a significant shift in the biological target and therapeutic application.

The table below provides a comparative overview of these scaffolds:

| Scaffold | Key Structural Feature | Common Biological Activities | SAR Considerations |

| Indanone | Fused bicyclic system with a ketone | Anti-inflammatory, Anticancer, AChE inhibition | Substituents on the aromatic ring and at the 2-position are critical. Rigidity can enhance affinity. |

| Chalcone | Open-chain α,β-unsaturated ketone | Anti-inflammatory, Anticancer | Flexibility allows for multiple conformations. Substitutions on both aromatic rings are important. |

| Aminoindane | Fused bicyclic system with an amine | MAO inhibition, CNS activity | Stereochemistry of the amine and aromatic substitution patterns are key. |

This comparative approach provides a broader understanding of the chemical space around the indanone scaffold and can inspire the design of new hybrid molecules with novel or improved biological properties.

Applications of 5 Iodo 6 Methyl 2,3 Dihydro 1h Inden 1 One and Indanone Derivatives As Chemical Intermediates and Synthetic Building Blocks

Indanone as a Privileged Scaffold for the Construction of Fused and Spirocyclic Systems

The indanone core is a highly valued structural motif for the synthesis of complex polycyclic compounds. nih.govresearchgate.netnih.gov Its reactivity allows for various annulation strategies to build fused and spirocyclic frameworks, which are prevalent in numerous natural products and pharmaceutically active compounds. nih.govnih.gov

Recent advancements have highlighted the utility of 1-indanones in constructing these intricate systems. nih.govnih.gov For instance, domino reactions involving 1,3-indanediones and 3-methyleneoxindoles have been developed to synthesize novel polycyclic triindanone-fused spiro[bicyclo[2.2.2]octane-2,3′-indoline] derivatives. acs.orgacs.org This method proceeds through an in-situ generation of active cyclic dienes followed by a Diels-Alder reaction. acs.org

Furthermore, 1-indanone (B140024) derivatives serve as effective precursors for spiro carbocycles. researchgate.net A key strategy involves the diallylation of an indanone derivative, followed by a ring-closing metathesis (RCM) using Grubbs' catalyst to yield spiro beilstein-journals.orgbeilstein-journals.orgnonane systems. rsc.org These spiro compounds can then be utilized as precursors for cage propellanes and other bioactive molecules. nih.govrsc.org The versatility of the indanone scaffold is further demonstrated in its ability to form spiro-heterocycles, which are considered promising candidates in drug discovery. nih.gov

The construction of fused systems from indanones is equally well-established. Ring expansion reactions of 1-indanones, for example, have been employed to create benzocycloheptenone skeletons through a rhodium-catalyzed insertion of ethylene. nih.gov Additionally, α-chlorinated indanones can be used to synthesize fused heterocycles like 2-indenothiazoles and indenoquinoxaline derivatives through condensation reactions. nih.gov

The following table summarizes examples of fused and spirocyclic systems synthesized from indanone derivatives:

| Starting Material | Reagents/Conditions | Product Type | Reference |

| 1,3-Indanedione and 3-Methyleneoxindoles | Triethylamine, refluxing ethanol | Triindanone-fused spiro[bicyclo[2.2.2]octane-2,3′-indolines] | acs.orgacs.org |

| 1-Indanone derivative | NaH, Allyl bromide, Grubbs' 2nd gen. catalyst | Spiro beilstein-journals.orgbeilstein-journals.orgnonane | rsc.org |

| 1-Indanone | [Rh(C2H4)2Cl]2, IMes | Benzocycloheptenone | nih.gov |

| α-Chloroindanone | Thiourea/o-phenylenediamine, base | 2-Indenothiazoles/Indenoquinoxalines | nih.gov |

Utility in the Synthesis of Diverse Organic Molecules and Natural Product Analogues

The indanone scaffold is a fundamental building block in the total synthesis of numerous natural products and their analogues. nih.govresearchgate.netnih.gov Its prevalence in bioactive natural products such as jatropholones, which exhibit cytotoxic and antiplasmodial properties, underscores its significance. researchgate.netrsc.org

Indanone derivatives have been instrumental in the synthesis of various biologically active compounds. beilstein-journals.orgnih.gov For example, they are key intermediates in the preparation of kinamycin derivatives, which show potent cytotoxic and anticancer activities. beilstein-journals.orgnih.gov The synthesis often involves an intramolecular Friedel-Crafts acylation of a substituted 3-arylpropionic acid to form the indanone core. beilstein-journals.orgnih.gov

Moreover, the indanone framework is found in pterosin A, a sesquiterpenoid with antibacterial and cytotoxic activity. nih.gov Its synthesis involves the cyclization of a substituted propionyl chloride with a substituted benzene (B151609) derivative, followed by further transformations. nih.gov The versatility of indanones extends to the synthesis of complex molecules like plecarpenene, swinhoeisterol A, cephanolides A-D, and diptoindonesin G. nih.gov

The adaptability of the indanone core allows for the introduction of various functional groups, making it a valuable precursor for a wide range of organic molecules. For instance, 2-benzylidene-1-indanone (B110557) derivatives have been synthesized and evaluated for their anti-inflammatory properties. nih.gov These syntheses typically involve an acid- or base-catalyzed condensation reaction between a substituted 1-indanone and an aldehyde. nih.gov

The table below presents examples of natural products and bioactive molecules synthesized using indanone derivatives:

| Indanone-derived Intermediate | Target Molecule/Analogue | Biological Activity | Reference |

| 4,7-Dimethoxy-1-indanone derivative | Kinamycin derivative | Cytotoxic, Anticancer | beilstein-journals.orgnih.gov |

| Substituted 1-indanone | Pterosin A | Antibacterial, Cytotoxic | nih.gov |

| 2-Benzylidene-1-indanone derivative | Anti-inflammatory agent | Anti-inflammatory | nih.gov |

| Indanone derivative | Donepezil | Alzheimer's disease treatment | beilstein-journals.orgnih.gov |

Role in the Development of Ligands and Functional Materials

Beyond their use in synthesizing bioactive molecules, indanone derivatives play a crucial role in the development of ligands and advanced functional materials. nih.govrsc.org Their rigid, planar structure and tunable electronic properties make them excellent candidates for these applications.

Indanone derivatives have been successfully employed as ligands in catalysis. nih.gov Specifically, they have been used in the development of ligands for olefin polymerization catalysts. nih.gov The ability to modify the substituents on the indanone ring allows for fine-tuning of the steric and electronic properties of the resulting metal complexes, thereby influencing the catalytic activity and selectivity.

In the realm of materials science, indanones have been incorporated into organic functional materials, including organic light-emitting diodes (OLEDs), dyes, and fluorophores. nih.govrsc.org The chromophoric nature of the indanone core, which can be enhanced through appropriate substitution, is key to these applications. For instance, certain indanone derivatives have been investigated as fluorescent probes for biochemical studies. researchgate.net

Furthermore, recent research has focused on developing 1-indanone and 1,3-indandione (B147059) derivatives as ligands for misfolded α-synuclein aggregates, which are implicated in neurodegenerative diseases like Parkinson's disease. nih.gov These ligands have shown high affinity and selectivity for α-synuclein fibrils, highlighting their potential as imaging agents for the in vivo detection of these protein pathologies. nih.gov

Use in Catalyst Development and Organic Transformations

The indanone scaffold has also found utility in the development of new catalysts and in facilitating various organic transformations. nih.gov The inherent reactivity of the indanone core can be harnessed to promote specific chemical reactions.

Indanone derivatives have been employed in catalytic asymmetric synthesis, demonstrating their importance in creating chiral molecules with high enantioselectivity. nih.govrsc.org For example, chiral 3-aryl-1-indanones have been synthesized through rhodium-catalyzed asymmetric intramolecular 1,4-addition. organic-chemistry.org

Moreover, the development of metal-free catalytic systems for the synthesis of indanones themselves represents a significant advancement in green chemistry. rsc.org For instance, L-proline has been used as an environmentally benign catalyst for the intramolecular hydroacylation of 2-vinylbenzaldehydes to produce indanones. rsc.org

Indanones also serve as substrates in various metal-catalyzed reactions to generate more complex structures. A rhodium-catalyzed tandem carborhodium/cyclization and intramolecular proton shift pathway has been developed for the synthesis of 2,3-disubstituted indanones. acs.org Additionally, palladium-catalyzed reactions have been utilized for the carbonylative cyclization of unsaturated aryl iodides to form indanones. organic-chemistry.org

The following table provides examples of the use of indanones in catalyst development and organic transformations:

| Application | Reaction/Process | Catalyst/Reagent | Product | Reference |

| Asymmetric Synthesis | Rhodium-catalyzed asymmetric intramolecular 1,4-addition | Rhodium-MonoPhos | Chiral 3-aryl-1-indanones | organic-chemistry.org |

| Green Synthesis | L-proline-catalyzed intramolecular hydroacylation | L-proline | Indanones | rsc.org |

| Tandem Reaction | Rhodium-catalyzed tandem carborhodium/cyclization | Rhodium catalyst | 2,3-Disubstituted indanones | acs.org |

| Carbonylative Cyclization | Palladium-catalyzed carbonylative cyclization | Palladium catalyst | Indanones | organic-chemistry.org |

Biophysical Investigations of Indanone Derivatives at the Molecular Level

Enzyme Inhibition Kinetics and Mechanism of Action Studies

There is currently no published research detailing the enzyme inhibition kinetics or the mechanism of action of 5-Iodo-6-methyl-2,3-dihydro-1H-inden-1-one against key enzyme targets such as Acetylcholinesterase (AChE), Monoamine Oxidases (MAO-A and MAO-B), or Cyclooxygenases (COX-1 and COX-2). While the broader class of indanone derivatives has been investigated for these activities, specific IC₅₀ values, kinetic parameters (Kᵢ, k_inact), and the nature of inhibition (e.g., competitive, non-competitive, reversible, or irreversible) for this compound remain undetermined.

Ligand-Protein Binding Thermodynamics and Kinetics

The thermodynamic and kinetic parameters governing the potential binding of this compound to protein targets have not been reported. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are commonly employed to determine binding affinity (K_D), enthalpy (ΔH), entropy (ΔS), and association/dissociation rate constants (k_a, k_d). However, no such data exists in the scientific literature for this specific compound.

Studies on Protein Aggregation Modulation

Investigations into the effect of this compound on the aggregation of proteins implicated in neurodegenerative diseases, such as α-synuclein and amyloid-β, have not been documented. Studies using methods like Thioflavin T (ThT) fluorescence assays or electron microscopy to assess the modulation of fibril formation are absent for this compound.

Interactions with Neurotransmitter Systems

The molecular-level understanding of how this compound might interact with neurotransmitter systems, including serotonin (B10506) and dopamine (B1211576) reuptake mechanisms, is currently unknown. There are no published studies that have explored its binding affinity or functional activity at the serotonin transporter (SERT) or the dopamine transporter (DAT).

Development of Indanone-Based Molecular Probes for Target Identification

The synthesis and application of this compound as a molecular probe for target identification have not been described in the available literature. The presence of an iodine atom could theoretically allow for radiolabeling (e.g., with ¹²⁵I) to create a tool for identifying and characterizing its biological targets, but no such research has been published.

Emerging Trends and Future Research Perspectives for 5 Iodo 6 Methyl 2,3 Dihydro 1h Inden 1 One

Integration of Artificial Intelligence and Machine Learning in Indanone Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research and drug discovery, and these technologies hold significant promise for accelerating the study of 5-Iodo-6-methyl-2,3-dihydro-1H-inden-1-one. Predictive modeling, in particular, stands out as a powerful tool. By leveraging large datasets of known bioactive molecules, ML algorithms can build quantitative structure-activity relationship (QSAR) models to forecast the biological activity and potential toxicity of novel compounds. nih.govyoutube.com

For this compound, a key application of AI would be in de novo design. An automated workflow could generate and evaluate virtual libraries of derivatives, modifying the core structure by computationally replacing the iodo or methyl groups or altering the indanone ring. These systems can assess whether a designed molecule is synthetically feasible and predict its activity against specific biological targets, such as kinases or enzymes implicated in Alzheimer's disease. youtube.comnih.govresearchgate.net This process significantly narrows down the number of candidate compounds for actual synthesis and testing, saving considerable time and resources.

Table 1: Hypothetical AI/ML Workflow for Indanone Derivative Design

| Step | Description | Technology/Method | Desired Outcome |

| 1. Data Curation | Aggregate bioactivity data for known indanone derivatives and related compounds from databases. youtube.com | Data mining, database integration (e.g., Reaxys Medicinal Chemistry). | A curated dataset for model training. |

| 2. Model Training | Develop QSAR models to correlate structural features with bioactivity (e.g., anti-cancer, AChE inhibition). youtube.comresearchgate.net | Machine learning (e.g., Random Forest, Neural Networks), KNIME workflows. | Predictive models for bioactivity and off-target effects. |

| 3. Virtual Library Generation | Computationally generate novel derivatives based on the this compound scaffold. | De novo design algorithms, rule-based structure generation. | A large, diverse set of virtual candidate molecules. |

| 4. Predictive Screening | Use the trained models to predict the bioactivity, selectivity, and potential toxicity of the virtual library. nih.gov | High-throughput virtual screening. | A ranked list of promising candidate compounds. |

| 5. Synthesis & Validation | Synthesize the top-ranked compounds and perform in vitro assays to validate predictions. | Chemical synthesis, biological assays. | Experimental confirmation of AI-predicted properties. |

By connecting specific bioactivities to toxicology pathways, researchers can create a more holistic prediction of a candidate's risk profile early in the discovery process. youtube.com This approach allows for a more flexible and powerful workbench for exploring the vast chemical space around the this compound scaffold.

High-Throughput Screening Methodologies for Chemical Library Development

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid testing of thousands to millions of compounds. nih.gov For a scaffold like this compound, HTS provides a direct path to identifying novel biological activities. The process begins with the creation of a focused chemical library. The iodo group on the aromatic ring is particularly useful, as it allows for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce diverse molecular fragments. researchgate.net This enables the synthesis of a large library of structurally related analogs from a single starting material.

Once a library is synthesized, it can be screened against various biological targets. For instance, given the known anti-cancer and anti-Alzheimer's potential of indanone derivatives, an HTS campaign could test the library for inhibition of targets like Cyclooxygenase-2 (COX-2), acetylcholinesterase (AChE), or various kinases. researchgate.netnih.govnih.gov Modern HTS platforms use miniaturized assays in 384-well or 1536-well plates and sophisticated readers that can measure absorbance, fluorescence, or luminescence to quantify a compound's effect. iu.edu

A typical HTS workflow for a library derived from this compound would involve several stages:

Library Synthesis: Create a diverse set of analogs using the core scaffold.

Assay Development: Miniaturize a biological assay for a specific target (e.g., an enzyme inhibition assay) for use in a high-throughput format. biorxiv.org

Primary Screen: Test every compound in the library at a single concentration to identify initial "hits."

Hit Confirmation: Re-test the initial hits to eliminate false positives.

Dose-Response Analysis: Test the confirmed hits at multiple concentrations to determine their potency (e.g., IC₅₀ value). rjptonline.org

This systematic approach efficiently sifts through large numbers of compounds to find those with desired biological activity, which can then be advanced into lead optimization studies. nih.gov

Table 2: HTS Campaign for an Indanone-Based Library

| Phase | Objective | Key Activities | Example Target |

| Library Generation | Create a focused library of diverse analogs. | Suzuki coupling reactions on the 5-iodo position; modifications at the ketone. researchgate.net | N/A |

| Primary Screen | Identify initial "hits" from the library. | Single-concentration screening of ~10,000 compounds. | Acetylcholinesterase (AChE). nih.gov |

| Hit Confirmation | Validate the activity of primary hits. | Re-testing active compounds in triplicate. | Acetylcholinesterase (AChE). |

| Potency Determination | Quantify the activity of confirmed hits. | 8-point dose-response curve to determine IC₅₀ values. | Acetylcholinesterase (AChE). |

| Selectivity Profiling | Assess activity against related targets to ensure specificity. | Counter-screening against Butyrylcholinesterase (BChE). nih.gov | Butyrylcholinesterase (BChE). |

Exploration of Novel Reactivities and Bioorthogonal Transformations

The chemical structure of this compound offers multiple points for chemical modification, making it a versatile platform for exploring novel reactivity. rsc.org The aryl iodide is a prime functional group for transition-metal-catalyzed cross-coupling reactions, allowing for the straightforward installation of new carbon-carbon and carbon-heteroatom bonds. nih.gov Furthermore, the ketone functionality can participate in various carbonyl chemistries, including condensations and the formation of hydrazones or oximes. nih.govreading.ac.uk

This reactivity is particularly relevant to the field of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biological processes. wikipedia.orgresearchgate.net An appropriately modified indanone could be used as a chemical reporter to tag and study biomolecules in real time.

Two potential avenues for bioorthogonal applications include:

Oxime/Hydrazone Ligation: The ketone on the indanone core can react with an alkoxyamine or hydrazine (B178648) to form a stable oxime or hydrazone linkage. If a biomolecule is metabolically labeled with one of these functionalities, the indanone derivative could be used as a probe to attach a fluorescent dye or affinity tag. reading.ac.uk

Strain-Promoted Cycloadditions: While the native indanone is not equipped for this, its synthesis could be adapted. For example, a precursor could be designed to incorporate a strained alkyne, which could then react with an azide-labeled biomolecule via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a widely used copper-free click reaction. nih.govnih.gov

The development of mutually orthogonal reactions—multiple bioorthogonal reactions that can be performed simultaneously in the same system without cross-reactivity—is a major goal in the field. nih.gov By fine-tuning the electronic properties of reactants, it's possible to control reaction kinetics. The specific substitution pattern of this compound could be leveraged to develop new, finely-tuned reactive partners for such advanced labeling experiments.

Advanced Materials Science Applications of Indanone-Based Structures

The utility of the indanone scaffold extends beyond biology into the realm of materials science. Organic functional materials are of great interest for applications in electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net The properties of these materials are highly dependent on the molecular building blocks used in their construction.

Indanone derivatives have emerged as critical components in a class of high-performance non-fullerene acceptors (NFAs) for OPVs. Specifically, molecules with an Acceptor-Donor-Acceptor (A-D-A) architecture, such as the prominent ITIC-series, often feature terminal indanone-based units. These units act as the electron-accepting part of the molecule, crucial for efficient charge separation and transport in a solar cell.

This compound represents a potentially valuable building block for the synthesis of new A-D-A type molecules. The iodo- and methyl- substituents on the terminal acceptor unit could be used to tune the electronic properties (e.g., the LUMO level) and the solid-state packing of the final molecule. These modifications can have a profound impact on the performance of an OPV device, including its power conversion efficiency and operational stability. The synthetic accessibility of the indanone core allows for systematic exploration of structure-property relationships in these advanced materials. mdpi.com

Table 3: Components of an A-D-A Non-Fullerene Acceptor

| Component | Function | Example Moiety | Potential Role of the Target Compound |

| Donor (D) | The electron-rich central core of the molecule. | Dithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene (as in ITIC) | N/A |

| Acceptor (A) | The electron-deficient terminal units of the molecule. | 1,1-dicyanomethylene-3-indanone | This compound could be a precursor to a modified acceptor unit. |

| π-Bridge | Connects the donor and acceptor units, facilitating electron delocalization. | Thiophene or other aromatic rings. | N/A |

Q & A

Q. What are the optimal synthetic routes for 5-Iodo-6-methyl-2,3-dihydro-1H-inden-1-one, and how do reaction conditions influence yield and purity?

Methodological Answer:

- Multi-step synthesis : Begin with a palladium-catalyzed hydration-olefin insertion cascade using alkynes as precursors. Optimize regioselectivity by adjusting ligands (e.g., phosphine-based) and solvents (e.g., THF or DMF) to stabilize intermediates .

- Iodination : Introduce iodine via electrophilic substitution using iodine monochloride (ICl) in acetic acid. Monitor temperature (0–25°C) to minimize byproducts like di-iodinated species .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >95% purity.

Q. How can spectroscopic and crystallographic techniques characterize the structure of this compound?

Methodological Answer:

- NMR Analysis : Assign peaks using and NMR. The methyl group (6-CH₃) appears as a singlet at ~2.1 ppm, while the carbonyl (C=O) resonates at ~210 ppm in NMR .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement. Heavy iodine atoms enhance anomalous scattering, improving resolution. Validate bond angles and torsional strain via ORTEP-3 visualization .

Q. What mechanistic insights explain the diastereoselectivity in palladium-catalyzed syntheses of dihydroindenones?

Methodological Answer:

- Nucleopalladation : The internal nucleophile (e.g., hydroxyl or amine) directs syn-addition to the alkyne, forming a Pd-alkene intermediate. Steric effects from the methyl group at position 6 favor cis-configuration in the cyclization step .

- DFT Calculations : Model transition states to confirm energy barriers for cis vs. trans pathways. Use B3LYP/6-31G(d,p) basis sets to simulate orbital interactions .

Q. How do halogen substituents (iodine vs. bromine/fluorine) alter the reactivity and biological activity of dihydroindenones?

Methodological Answer:

- Electrophilicity : Iodine’s polarizable electron cloud increases electrophilic character at the carbonyl group, enhancing cross-coupling reactivity (e.g., Suzuki-Miyaura) compared to bromine .

- Biological Interactions : Iodine’s size improves van der Waals interactions in enzyme pockets, while fluorine’s electronegativity disrupts hydrogen bonding. Test via antimicrobial assays against Gram-positive bacteria .

Q. How do computational methods like DFT aid in predicting electronic properties and reactivity?

Methodological Answer:

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps (e.g., ~4.5 eV for 5-Iodo-6-methyl derivative) to predict charge transfer efficiency. Use Gaussian-03 with B3LYP/6-31G(d,p) for accuracy .

- Molecular Electrostatic Potential (MEP) : Identify nucleophilic (carbonyl oxygen) and electrophilic (iodine) sites for reaction planning.

Q. What strategies resolve contradictions in reactivity data for dihydroindenones with different substitution patterns?

Methodological Answer:

- Steric vs. Electronic Analysis : Compare steric maps (e.g., using PyMOL) and Mulliken charges to distinguish between steric hindrance (methyl group) and electronic effects (iodine). Reconcile discrepancies via kinetic isotope effect studies .

- Cross-Validation : Repeat experiments under controlled conditions (e.g., inert atmosphere) to isolate variables like oxidation or moisture sensitivity.

Data Contradiction Analysis

Example Contradiction : Conflicting reports on iodine’s impact on antimicrobial activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.